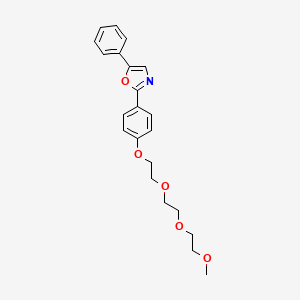

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole

Description

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole is a heterocyclic compound featuring an oxazole core substituted with two aromatic groups: a phenyl ring at position 5 and a para-substituted phenyl group at position 2. The para-substituent consists of a triethylene glycol methyl ether chain (2-(2-(2-methoxyethoxy)ethoxy)ethoxy), which confers hydrophilic properties to the otherwise hydrophobic aromatic system. This structural motif is critical for modulating solubility, bioavailability, and intermolecular interactions, making the compound relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-24-11-12-25-13-14-26-15-16-27-20-9-7-19(8-10-20)22-23-17-21(28-22)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNUYKMIRXINDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)benzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding oxazole . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxazole compounds.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxazole rings, often using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, reduced oxazole derivatives, and oxidized phenyl compounds.

Scientific Research Applications

2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various cellular effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

Solubility and Bioavailability : The triethylene glycol chain in the target oxazole compound likely improves aqueous solubility compared to analogs with shorter chains (e.g., 14s in ) or hydrophobic substituents (e.g., 9c in ).

Synthetic Complexity : The target compound’s synthesis may require multi-step alkylation and cyclization, akin to methods used for 14s and 9a–e .

Functional Versatility : Unlike rigid spirocyclic systems (e.g., ), the oxazole core with flexible ethylene glycol chains offers tunable properties for drug conjugation or polymer integration.

Biological Activity

The compound 2-(4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)phenyl)-5-phenyloxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula for this compound is , characterized by a central oxazole ring substituted with phenyl and methoxyethoxy groups. The structural complexity suggests potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, particularly in the realm of cancer therapy. The following sections summarize key findings related to the biological activity of the target compound.

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in assessing the potential of this compound as an anticancer agent. For instance, derivatives of oxazole have shown significant cytotoxic effects against several human tumor cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The cytotoxicity was evaluated using the MTT assay, where the half-maximal inhibitory concentration (IC50) values were determined.

The mechanism by which these compounds exert their cytotoxic effects often involves interaction with key cellular targets such as topoisomerases. In particular, some oxazole derivatives have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription processes. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazole ring and substituents significantly influence biological activity. For instance, increasing the length of the alkoxy chain or varying the phenyl substituents can enhance cytotoxicity. A study highlighted that compounds with longer ethylene glycol chains exhibited improved solubility and bioavailability, correlating with higher cytotoxic effects.

Case Studies

- Study on Antiproliferative Activity : A comprehensive study evaluated a library of oxazole derivatives, including those structurally similar to our target compound. Results indicated that specific substitutions on the phenyl ring led to enhanced antiproliferative activity against multiple cancer cell lines, suggesting a promising avenue for therapeutic development .

- Molecular Docking Studies : Docking simulations have been employed to predict interactions between oxazole derivatives and target proteins involved in cancer progression. These studies revealed that certain derivatives could effectively bind to active sites of topoisomerase I, providing insights into their mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.